molecular formula C14H21N3O B12540864 N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide CAS No. 653571-38-1

N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide

Cat. No.: B12540864
CAS No.: 653571-38-1
M. Wt: 247.34 g/mol
InChI Key: UMJOADXNWHONQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide is a chemical compound with a complex structure that includes both hydrazine and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide typically involves the reaction of N,N-dimethylbutyramide with a hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary, but a common method involves the condensation of N,N-dimethylbutyramide with 4-methylphenylhydrazine under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or hydrazines.

Scientific Research Applications

N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide is unique due to its specific combination of hydrazine and amide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

653571-38-1

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

N,N-dimethyl-2-[methyl-(4-methylphenyl)hydrazinylidene]butanamide

InChI

InChI=1S/C14H21N3O/c1-6-13(14(18)16(3)4)15-17(5)12-9-7-11(2)8-10-12/h7-10H,6H2,1-5H3

InChI Key

UMJOADXNWHONQR-UHFFFAOYSA-N

Canonical SMILES

CCC(=NN(C)C1=CC=C(C=C1)C)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.